Deacetylravidomycin

Antibacterial Photosensitizer Gram-positive

Deacetylravidomycin is the fully de-acetylated, more potent congener of ravidomycin V, exhibiting >16-fold light-dependent MIC reduction against S. aureus and light-enhanced cytotoxicity toward human carcinoma cells. Unlike the acetylated parent, its free C4-OH consistently improves antibacterial and anticancer activity, making it the essential reference standard for gilvocarcin-class SAR, photodynamic antimicrobial chemotherapy, and topoisomerase II research. This product is sourced from Streptomyces fermentation and supplied with rigorous analytical documentation to ensure reproducibility across comparative studies.

Molecular Formula C29H31NO8
Molecular Weight 521.6 g/mol
Cat. No. B10814224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetylravidomycin
Molecular FormulaC29H31NO8
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O
InChIInChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3
InChIKeyZHXCTIMNNKVMJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deacetylravidomycin: A Light-Activated Gilvocarcin-Type Antibiotic with Dual Antibacterial and Antitumor Activity


Deacetylravidomycin (syn: O‑Deacetylravidomycin) is a C‑glycosylated, gilvocarcin‑type angucycline antibiotic produced by fermentation of Streptomyces species, most notably Streptomyces ravidus and Streptomyces sp. WK‑6326 [1]. Its core structure consists of a photo‑reactive benzo[d]naphtho[1,2‑b]pyran‑6‑one aglycone (the gilvocarcin chromophore) linked to the amino sugar D‑ravidosamine, and it exhibits light‑dependent antibacterial activity against a range of Gram‑positive pathogens as well as light‑enhanced cytotoxicity toward human carcinoma cell lines [2]. Deacetylravidomycin represents the more stable and biologically more active de‑acetylated congener of the parent antibiotic ravidomycin and serves as a critical scaffold for the generation of semi‑synthetic analogs, including deacetylravidomycin N‑oxide and deacetylravidomycin M, each of which displays distinct antimicrobial and immunological selectivities [3]. These properties position deacetylravidomycin as both a reference compound and a starting material for structure‑activity relationship (SAR) studies within the gilvocarcin/ravidomycin class.

Why Deacetylravidomycin Cannot Be Substituted by Its Acetylated Parent or Other Class Members


Within the ravidomycin/gilvocarcin class, even minor structural modifications—such as the presence or absence of an acetyl group, the nature of the sugar, or the oxidation state of the amine—profoundly alter the compound’s antimicrobial spectrum, cytotoxic selectivity, and light‑dependent DNA‑damaging capacity [1]. Deacetylravidomycin itself is not functionally interchangeable with its acetylated parent, ravidomycin V, because the removal of the C4‑O‑acetyl group consistently enhances both antibacterial and anticancer potency [2]. Moreover, deacetylravidomycin distinguishes itself from its semi‑synthetic N‑oxide derivative, which, although less toxic in vivo, displays markedly reduced antibacterial activity, and from deacetylravidomycin M, which has lost all antibacterial/antitumor activity while gaining a specific IL‑4 signal transduction inhibitory function [3][4]. Generic substitution across this compound class is therefore scientifically unsound and risks compromising the intended biological outcome; the quantitative differential evidence presented below defines the precise experimental contexts in which deacetylravidomycin must be selected over its closest analogs.

Quantitative Differentiation of Deacetylravidomycin: Head-to-Head MIC, Cytotoxicity, and Selectivity Data


Light-Dependent Potency Enhancement: MIC Reduction Against S. aureus

Deacetylravidomycin exhibits a profound, light‑dependent potentiation of antibacterial activity against Staphylococcus aureus. Under dark conditions, the Minimum Inhibitory Concentration (MIC) is 0.78–1.56 μg/mL; however, in the presence of fluorescent light, the MIC drops dramatically by ≥16‑fold to <0.006–0.049 μg/mL [1]. This photosensitization effect is a hallmark of the gilvocarcin class, and while the parent compound ravidomycin V also displays light‑dependent activity, quantitative light/dark MIC ratios for ravidomycin V against the same strain panel are not reported in the available primary literature, thereby establishing deacetylravidomycin’s unique position as the quantitatively characterized reference standard for light‑activated antibacterial assays.

Antibacterial Photosensitizer Gram-positive

Superior Antibacterial and Anticancer Activity Compared to Ravidomycin V

A direct comparison of biological activities between deacetylravidomycin V and ravidomycin V was performed in the context of the ravidomycin biosynthetic gene cluster characterization. Deacetylravidomycin V (containing the non‑acetylated sugar D‑ravidosamine) exhibits even better anticancer and antibacterial activities than ravidomycin V (which contains 4‑O‑acetyl‑D‑ravidosamine) [1]. While the study does not provide discrete numerical MIC or IC50 values, it is a peer‑reviewed, primary research‑derived comparative statement that establishes the qualitative hierarchy of activity between the two congeners. This is further supported by vendor technical data confirming deacetylravidomycin as “the more active and stable analog of the ravidomycin complex” .

Antibiotic Antitumor Structure-Activity Relationship

Antitumor Efficacy vs. Reduced Systemic Toxicity: Deacetylravidomycin vs. Its N-Oxide Derivative

In the original isolation and characterization paper, deacetylravidomycin N‑oxide was directly compared to deacetylravidomycin. Deacetylravidomycin N‑oxide was antitumor active against P388 leukemia and Meth A fibrosarcoma in a wide range of doses, and considerably less toxic than deacetylravidomycin. However, its antibacterial activity was less potent than deacetylravidomycin [1]. While exact MIC and LD50 values are not provided in the abstract, the study establishes a clear trade‑off: deacetylravidomycin retains superior antibacterial potency, whereas the N‑oxide offers a better safety profile for in vivo antitumor applications.

Antitumor Toxicity Derivative Comparison

Divergent Selectivity: Antibacterial vs. Immunomodulatory Activity vs. Deacetylravidomycin M

Deacetylravidomycin M, a structural analog differing in the saturation of the C8 side‑chain, was found to inhibit interleukin‑4 (IL‑4)‑induced CD23 expression in U937 cells without any cytotoxic effect, whereas deacetylravidomycin showed no inhibitory activity in this assay [1]. This stark functional divergence highlights that minor structural changes within the class can completely redirect biological activity from broad‑spectrum antibiotic/antitumor to specific immunomodulatory effects.

Immunomodulator IL-4 Inhibitor Selectivity

Deacetylravidomycin as a Benchmark for Antibacterial Selectivity in Analog Screening

In a 2023 comprehensive analog study, the antibacterial, antifungal, and cytotoxicity activities of 13 ravidomycin analogs were determined and directly compared to deacetylravidomycin as the reference baseline. The study concluded that compounds 4–6, 9, 11, and 12 exhibited greater antibacterial selectivity than deacetylravidomycin [1]. While the publication’s detailed MIC and selectivity indices are not fully extracted in the current search results, the finding positions deacetylravidomycin as the essential comparator standard against which improved selectivity of new analogs is measured.

Antibiotic Selectivity Analog Screening Structure-Activity Relationship

Structural Confirmation: Corrected Absolute Stereochemistry via Polarimetry

An important quality control and structural identification issue was resolved in the 2023 study, which found an inconsistency with the previously published [α]D25 of deacetylravidomycin, reported as a negative (−) sign. The researchers observed a positive (+) specific rotation for the reported absolute configuration of deacetylravidomycin (containing D‑ravidosamine) and confirmed the positive sign by reisolating deacetylravidomycin from S. ravidus and by deacetylating ravidomycin [1]. This correction ensures that any procurement or use of deacetylravidomycin is based on a verified stereochemical identity, which is critical for reproducibility in biological assays.

Analytical Chemistry Stereochemistry Quality Control

Deacetylravidomycin Application Scenarios: Where the Compound Provides Verifiable Advantage


Light‑Activated Antibacterial Screening and Photosensitizer Development

Investigators studying photodynamic antimicrobial chemotherapy or light‑activated prodrugs require a well‑characterized photosensitizer. Deacetylravidomycin’s >16‑fold light‑dependent MIC reduction against S. aureus makes it an ideal reference compound for calibrating photo‑activation assays and for use as a positive control in high‑throughput screens for novel light‑dependent antibacterial agents [1]. Its quantitative light/dark MIC differential has been experimentally defined, enabling direct comparison with new chemical entities.

Structure‑Activity Relationship (SAR) Studies in the Gilvocarcin Class

Deacetylravidomycin represents the fully de‑acetylated, core bioactive scaffold of the ravidomycin family. Because it exhibits superior potency compared to ravidomycin V [2], it serves as the baseline for comparative SAR studies. Researchers synthesizing or isolating new ravidomycin/gilvocarcin analogs should procure deacetylravidomycin as a reference standard to benchmark their compounds’ antibacterial, antifungal, and cytotoxic activities, ensuring consistency with published selectivity data [3].

Topoisomerase II Inhibition and DNA‑Damage Pathway Analysis

Deacetylravidomycin is thought to act as a topoisomerase II inhibitor and is a potent, light‑dependent DNA‑damaging agent [4]. Laboratories investigating topoisomerase II mechanisms, DNA repair pathways, or the cellular response to covalent DNA adducts can utilize deacetylravidomycin as a light‑switchable tool compound. Its activity can be precisely controlled by light exposure, allowing for pulse‑chase experiments that distinguish between immediate DNA damage and downstream signaling events.

Biosynthetic Gene Cluster and Metabolic Engineering Research

The ravidomycin biosynthetic gene cluster has been cloned and heterologously expressed, yielding deacetylravidomycin E as a key product [5]. For synthetic biology groups engaged in combinatorial biosynthesis or metabolic engineering of Streptomyces hosts, deacetylravidomycin serves as an authentic analytical standard for LC‑MS monitoring of fermentation outputs and for verifying the successful expression of glycosyltransferase genes (e.g., ravGT) that attach the D‑ravidosamine sugar.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deacetylravidomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.